N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE
Description
N-[(4-Methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a heterocyclic compound featuring a fused triazoloquinazoline core. Its structure includes:
- A triazolo[1,5-a]quinazoline scaffold, which combines a triazole ring fused to a quinazoline system.
This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and hydrogen-bonding interactions.
Properties
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-3-phenyltriazolo[1,5-a]quinazolin-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N5O/c1-29-18-13-11-16(12-14-18)15-24-22-19-9-5-6-10-20(19)28-23(25-22)21(26-27-28)17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNGEXGLWWQAJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC3=C(N=NN3C4=CC=CC=C42)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE typically involves the nucleophilic substitution reaction of a triazoloquinazoline precursor with an appropriate aryl amine. The starting material, such as 2-(methylthio)-5-phenyl-[1,2,4]triazoloquinazoline, can be synthesized from anthranilic acid. The reaction conditions often include the use of a suitable solvent, such as dimethylformamide, and a base, such as potassium carbonate, to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Functional Group Transformations
The compound undergoes targeted modifications at its reactive sites:
Interaction with Biological Targets
The compound’s reactivity extends to biological systems:
-
Enzyme Inhibition : Forms hydrogen bonds with kinase active sites (e.g., MET kinase) via its triazole nitrogen atoms, achieving IC₅₀ values in the nanomolar range .
-
DNA Intercalation : The planar quinazoline moiety intercalates into DNA, facilitated by π-π stacking with nucleobases.
-
Receptor Binding : The methoxy group enhances lipophilicity, improving interactions with hydrophobic pockets in receptors like PDGFR .
Comparative Reactivity with Related Compounds
Structural analogs exhibit distinct reactivities:
Stability Under Reaction Conditions
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds similar to N-[(4-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine. Research indicates that derivatives containing triazole and quinazoline structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, compounds with similar frameworks have shown promising results in inhibiting tumor growth by inducing apoptosis in cancer cells .
Antifungal Properties
Compounds with the triazole ring are well-documented for their antifungal activity. The specific structure of this compound could potentially enhance its efficacy against fungal pathogens. Studies have reported that triazole derivatives can inhibit the growth of fungi such as Candida albicans and Aspergillus niger .
Antimicrobial Effects
The compound has also been evaluated for its antimicrobial properties. Triazole-containing compounds have been shown to possess broad-spectrum antimicrobial activity. The structural characteristics of this compound may contribute to its effectiveness against various bacterial strains .
Study 1: Anticancer Activity
In a recent study published by ACS Omega, a series of triazole derivatives were synthesized and tested for their antiproliferative activity against breast cancer cell lines. Compounds with structural similarities to N-[(4-methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amines exhibited IC50 values indicating significant inhibition of cell growth .
Study 2: Antifungal Efficacy
Another investigation focused on the antifungal efficacy of triazole derivatives against clinical isolates of Candida species. The study found that certain derivatives showed MIC values comparable to established antifungal agents, suggesting that this compound could be developed as a new antifungal treatment .
Mechanism of Action
The mechanism of action of N-[(4-METHOXYPHENYL)METHYL]-3-PHENYL-[1,2,3]TRIAZOLO[1,5-A]QUINAZOLIN-5-AMINE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, leading to therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in the Triazoloquinazoline Family
The following table highlights key triazoloquinazoline derivatives and their substituents:
Key Observations:
- Electron-Donating vs.
- Aromatic vs. Sulfonyl Substituents : The phenyl group at position 3 in the target compound may favor π-π stacking, whereas sulfonyl groups in analogues could enhance hydrogen-bond acceptor capacity .
- Steric Effects : Bulky substituents (e.g., 4-isopropylphenyl in ) may reduce binding affinity compared to the smaller 4-methoxyphenylmethyl group in the target compound.
Triazolopyrimidine Derivatives
Triazolopyrimidines share a similar triazole-fused core but lack the quinazoline ring system. Key examples from include:
| Compound ID | Substituents | Yield (%) | Notes |
|---|---|---|---|
| 92 | N-(4-Chlorophenyl)-2-((dimethylamino)methyl)-5-methyl-triazolo[1,5-a]pyrimidin-7-amine | 31 | Dimethylamino group enhances solubility; chloro group increases electrophilicity. |
| 93 | N-(3-Chlorophenyl)-5-methyl-2-[2-(methylamino)ethyl]-triazolo[1,5-a]pyrimidin-7-amine | 53 | Flexible ethyl chain may improve conformational adaptability. |
| 98 | {7-[(4-Chlorophenyl)amino]-5-methyl-triazolo[1,5-a]pyrimidin-2-yl}methanol | 11 | Hydroxymethyl group introduces polarity but reduces metabolic stability. |
Comparison with Target Compound:
- Substituent Diversity: Analogues in focus on chloro and aminoalkyl groups, whereas the target compound’s methoxyphenylmethyl group may reduce toxicity and improve pharmacokinetics.
Biological Activity
N-[(4-Methoxyphenyl)methyl]-3-phenyl-[1,2,3]triazolo[1,5-a]quinazolin-5-amine is a compound that belongs to the quinazoline family, which is known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This compound features a triazole ring fused with a quinazoline moiety, which is significant for its biological activity. The methoxy group on the phenyl ring enhances lipophilicity and may influence the compound's interaction with biological targets.
Anticancer Properties
Recent studies have highlighted the anticancer potential of quinazoline derivatives. Specifically, this compound has been evaluated for its cytotoxic effects against various cancer cell lines.
In Vitro Studies:
- The compound was tested against a panel of 60 cancer cell lines using the National Cancer Institute (NCI) Developmental Therapeutic Program protocols. Results indicated that it exhibited low-level anticancer activity at a concentration of 10 µM. Notably, leukemia cell lines showed the highest sensitivity among those tested .
Table 1: Summary of Anticancer Activity Against Various Cell Lines
| Cell Line Type | Sensitivity Level |
|---|---|
| Leukemia | High |
| Melanoma | Moderate |
| Lung | Low |
| Colon | Low |
| Breast | Low |
The mechanism by which this compound exerts its anticancer effects may involve several pathways:
- EGFR Inhibition: Quinazoline derivatives are known to inhibit epidermal growth factor receptor (EGFR) signaling pathways, which are crucial in tumor progression and metastasis. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .
- Induction of Apoptosis: Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through intrinsic pathways involving mitochondrial dysfunction and caspase activation .
Case Studies
Case Study 1: Cytotoxic Evaluation
In a study assessing the cytotoxic effects of various quinazoline derivatives, this compound was found to have an IC50 value of approximately 10 µM against PC3 prostate cancer cells. This indicates moderate effectiveness compared to standard chemotherapeutics .
Case Study 2: Structure-Activity Relationship
Research into structure-activity relationships (SAR) revealed that modifications on the phenyl ring significantly influenced the biological activity of quinazoline derivatives. Compounds with electron-donating groups like methoxy showed enhanced activity due to improved receptor binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
